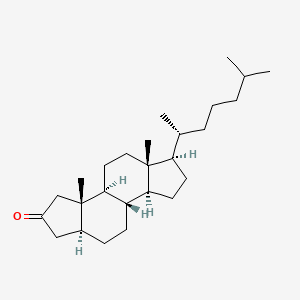

A-Nor-5alpha-cholestan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

2310-36-3 |

|---|---|

Molecular Formula |

C26H44O |

Molecular Weight |

372.6 g/mol |

IUPAC Name |

(3aS,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-3,3b,4,5,6,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-2-one |

InChI |

InChI=1S/C26H44O/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(27)16-26(19,5)24(21)13-14-25(22,23)4/h17-19,21-24H,6-16H2,1-5H3/t18-,19+,21+,22-,23+,24+,25-,26+/m1/s1 |

InChI Key |

YPDLLJYJSWXQMO-QIIFCYCGSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(=O)C4)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(=O)C4)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(=O)C4)C)C |

Origin of Product |

United States |

Chemical Reactions and Transformations of A nor 5alpha Cholestan 2 One

Functional Group Interconversions on the A-Ring

The A-ring of A-Nor-5alpha-cholestan-2-one is amenable to several functional group interconversions, which allow for the systematic alteration of the molecule's structure and properties. solubilityofthings.com These reactions primarily involve the C2-ketone and its neighboring carbon atoms.

The reduction of the C2-ketone is a fundamental transformation that converts the planar carbonyl group into a chiral hydroxyl group, yielding the corresponding A-nor-5α-cholestan-2-ols. This reaction introduces a new stereocenter at the C2 position, leading to the formation of two possible diastereomers: the 2α-hydroxy (axial) and 2β-hydroxy (equatorial) epimers. The stereochemical outcome of the reduction is highly dependent on the reducing agent employed and the steric environment of the ketone. researchgate.net

Complex metal hydrides are commonly used for this purpose. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically favors the formation of the thermodynamically more stable equatorial alcohol (2β-ol) via attack from the less hindered α-face. In contrast, bulkier reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride), tend to approach from the less hindered face to deliver the hydride, resulting in the kinetically favored axial alcohol (2α-ol). researchgate.net The choice of reagent allows for controlled access to either epimer, which is crucial for structure-activity relationship studies.

Table 1: Reduction of this compound

| Reagent | Product(s) | Expected Major Product | Reaction Type |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | A-Nor-5α-cholestan-2α-ol and A-Nor-5α-cholestan-2β-ol | A-Nor-5α-cholestan-2β-ol | Nucleophilic Addition |

| Lithium Aluminum Hydride (LiAlH₄) | A-Nor-5α-cholestan-2α-ol and A-Nor-5α-cholestan-2β-ol | A-Nor-5α-cholestan-2α-ol | Nucleophilic Addition |

The carbon atoms adjacent to the C2-ketone (C1 and C3) are nucleophilic in nature after deprotonation with a suitable base, forming an enolate. This enolate can then react with various electrophiles in alkylation and acylation reactions, which are fundamental methods for constructing new carbon-carbon bonds. researchgate.net

Enolate alkylation allows for the introduction of alkyl groups at the C1 or C3 positions. researchgate.net The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions. For example, using a bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, leading to substitution at the less sterically hindered C1 position. Acylation reactions, such as the Claisen condensation using ethyl formate, can introduce a formyl group, which can then be used to construct heterocyclic rings fused to the A-ring. nih.gov

Reductions of the Ketone Moiety

Derivatization Strategies for Research Purposes

The modification of this compound to introduce specific functionalities is a key strategy in chemical biology and medicinal chemistry. These derivatives can be used as tools to study biological pathways or as potential therapeutic agents.

For analytical and diagnostic purposes, this compound can be chemically modified to include reporter groups. These groups facilitate detection and quantification in complex biological matrices. A common strategy is isotopic labeling, where hydrogen atoms are replaced with deuterium. researchgate.net For example, deuterated A-nor-cholestanone derivatives can serve as ideal internal standards for quantitative analysis by gas chromatography-mass spectrometry (GC-MS), a technique often used in metabolomics and doping analysis. researchgate.netadvatechgroup.com Other reporter groups, such as fluorescent tags or biotin, could be attached, typically after reduction of the ketone to a hydroxyl group, to enable use in fluorescence microscopy or affinity-based assays.

Table 2: Examples of Reporter Group Introduction

| Reporter Group | Purpose | Potential Attachment Strategy | Analytical Technique |

|---|---|---|---|

| Deuterium (²H) | Internal Standard | Base-catalyzed exchange or reduction with deuterated reagents | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Fluorescent Tag (e.g., Dansyl) | Visualization and Quantification | Conjugation to the C2-hydroxyl group (after reduction) | Fluorescence Spectroscopy/Microscopy |

Conjugation involves linking the A-nor-steroid scaffold to other molecules, such as amino acids, peptides, or other small molecules, to create hybrid structures with novel properties. google.com The C2-ketone can be transformed into a hydroxyl group, which then serves as an anchor point for ester or ether linkages. For instance, the hydroxyl group can be reacted with an activated carboxylic acid of another molecule to form an ester conjugate. mdpi.com This approach is widely used to create prodrugs or to tether the steroid to a carrier molecule for targeted delivery. Furthermore, the A-ring can be used as a foundation to build fused heterocyclic systems, creating complex polycyclic conjugates with potential applications in materials science and medicine. nih.gov

Introduction of Reporter Groups for Analytical Studies

Skeletal Rearrangements Beyond A-Ring Contraction

While this compound is itself a product of a skeletal rearrangement (A-ring contraction), the potential for further reorganization of its steroidal framework exists under specific chemical conditions. Steroid skeletons are known to undergo a variety of rearrangements, including ring expansions, Wagner-Meerwein shifts, and other transannular reactions, often promoted by acid catalysis, photochemistry, or enzymatic action. rsc.orgrsc.orgacs.org For example, reactions involving the generation of a carbocation at a strategic position, such as C5, could initiate a cascade of bond migrations leading to a rearranged B, C, or D ring structure. Although specific examples of skeletal rearrangements starting from this compound are not extensively documented in readily available literature, the principles of steroid chemistry suggest that such transformations are plausible and could lead to novel and structurally complex steroid analogs. cdnsciencepub.com

Stability and Degradation Pathways of this compound Analogues

The stability of A-nor-5α-cholestan-2-one and its analogues is influenced by the inherent chemical reactivity of the steroid nucleus, particularly the five-membered A-ring containing a ketone group. mdpi.comnumberanalytics.com The cholestane (B1235564) skeleton itself is generally stable, though it can undergo stereochemical changes or side-chain decomposition under thermal stress. wikipedia.org However, the presence and position of functional groups, such as the C-2 ketone in the A-nor system, introduce specific reactive sites that can lead to degradation under various conditions. mdpi.comebsco.com

Detailed studies on the stability and degradation of A-nor-5α-cholestan-2-one analogues are limited, but research on the parent compound and related ketosteroids provides significant insights into their potential degradation pathways, including oxidation, hydrolysis, and thermal or photodegradation.

Detailed Research Findings

Research has shown that the five-membered ketone ring in A-nor-5α-cholestan-2-one is resistant to dehydrogenation using benzeneseleninic anhydride (B1165640) (BSA), a reaction common for six-membered ring ketones. cdnsciencepub.com However, under more forceful oxidative conditions, the molecule undergoes significant transformation. The oxidation of A-nor-5α-cholestan-2-one with BSA at elevated temperatures, or using a catalytic system with an oxidant like iodoxybenzene (B1195256) (PhIO₂), does not yield a simple dehydrogenated product but instead leads to cleavage and rearrangement of the A-ring. cdnsciencepub.com

In a stoichiometric reaction with BSA, A-nor-5α-cholestan-2-one (1) is converted into several products, including the α-phenylseleno-ketone (2) and two different diketones (3 and 4). cdnsciencepub.com When a catalytic system of BSA with PhIO₂ and p-toluenesulfonic acid (p-TsOH) is employed, the reaction yields more complex degradation products, including anhydrides (5 and 6) and lactones (7a and 7b). cdnsciencepub.com This indicates that the A-ring is susceptible to oxidative cleavage, representing a primary degradation pathway.

The formation of these products suggests that degradation is initiated at the carbon adjacent to the ketone (the α-carbon). The presence of a ketone group makes the adjacent protons acidic and susceptible to removal (enolization), creating a reactive intermediate that can be attacked by oxidizing agents. numberanalytics.comcore.ac.uk

While specific studies on the hydrolysis of A-nor-5α-cholestan-2-one analogues are scarce, the general principles of ketone chemistry suggest they are stable to hydrolysis under neutral conditions. However, related steroid esters are known to undergo hydrolysis, often accelerated by changes in pH and temperature. researchgate.netnih.gov For instance, betamethasone (B1666872) esters undergo hydrolysis where an acyl group migrates, followed by cleavage of the ester bond. nih.gov This suggests that if A-nor-cholestane analogues possess ester functionalities, hydrolysis would be a relevant degradation pathway.

The thermal stability of the core steroid structure is generally high. mdpi.com For example, the steroid ethinylestradiol is thermally stable up to 177 °C. mdpi.com However, functional groups can lower this stability. Experiments with cholestane showed that at 300°C for four weeks, the alkane side chain underwent 17% decomposition, while the core polycyclic structure remained very stable. wikipedia.org For analogues of A-nor-5α-cholestan-2-one, significant thermal degradation would likely involve the side chain or other functional groups rather than the A-nor ring system itself, unless at very high temperatures.

Photodegradation is another potential pathway for the breakdown of A-nor-cholestane analogues, especially those with chromophores that absorb UV light. Steroids like prednisolone (B192156) can undergo direct photodegradation, a process that is often enhanced by the presence of oxygen and the formation of reactive oxygen species (ROS). researchgate.net The ketone group within the A-nor-5α-cholestan-2-one structure can act as a chromophore, potentially initiating photochemical reactions upon absorption of UV radiation, leading to rearrangements or cleavage. researchgate.netnih.gov Studies on other ketosteroids show that such reactions can lead to complex mixtures of photoproducts. acs.org

Microbial degradation is a well-documented pathway for many steroids in the environment. nih.gov These processes often begin with the oxidation of the A-ring, including the introduction of double bonds (dehydrogenation) at the C1-C2 position, which is a critical step for subsequent ring opening. acs.orgmlbke.comresearchgate.net Although A-nor-5α-cholestan-2-one was found to be resistant to certain chemical dehydrogenation methods, cdnsciencepub.com specialized microbial enzymes (3-ketosteroid dehydrogenases) could potentially act on it or its analogues, initiating a cascade of degradation reactions. nih.govmlbke.com

Data Tables

Table 1: Products from the Oxidation of A-Nor-5α-cholestan-2-one (1) with Benzeneseleninic Anhydride (BSA)

This table summarizes the products formed under different oxidative conditions as reported in a study on the chemical transformations of A-Nor-5α-cholestan-2-one. cdnsciencepub.com The relative yields highlight the different degradation pathways initiated by stoichiometric versus catalytic oxidation.

| Condition | Product(s) | Structure | Relative Yield (%) |

| Stoichiometric Reaction | α-Phenylseleno-A-nor-5α-cholestan-2-one (2) | Diketone | 28 |

| A-Nor-5α-cholestane-1,2-dione (3) | Diketone | 16 | |

| 1-Oxa-A-nor-5α-cholestane-2,3-dione (4) | Diketone | 56 | |

| Catalytic Reaction (BSA/PhIO₂/p-TsOH) | Anhydride (5) | Anhydride | - |

| Anhydride (6) | Anhydride | - | |

| Lactone (7a) | Lactone | - | |

| Lactone (7b) | Lactone | - |

Note: Specific yields for the catalytic reaction products were not provided in the source, but their formation demonstrates a distinct and more complex degradation pathway involving ring cleavage.

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the complex proton (¹H) and carbon-¹³ (¹³C) spectra of A-nor-cholestane derivatives. researchgate.netdigitellinc.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unambiguous assignment of signals that are often crowded in simple 1D spectra. digitellinc.commdpi.comcreative-biostructure.com

For instance, in related A-nor cholestane (B1235564) structures, 2D NMR has been instrumental in assigning the signals of the A-ring and the side chain. researchgate.netmdpi.com The HMBC experiment is particularly useful for identifying long-range correlations between protons and carbons, which helps to piece together the carbon skeleton. mdpi.commdpi.com

Table 1: Representative ¹³C NMR Chemical Shifts for A-Nor-5alpha-cholestan-2-one and Related Compounds

| Carbon Atom | This compound (Predicted) | 5α-Cholestan-3-one | 5α-Cholestane |

|---|---|---|---|

| C-1 | ~40-50 ppm | 38.6 ppm | 38.7 ppm |

| C-2 | ~210-220 ppm (C=O) | 38.1 ppm | 22.1 ppm |

| C-3 | N/A | 211.2 ppm (C=O) | 39.5 ppm |

| C-4 | ~40-50 ppm | 44.7 ppm | 28.8 ppm |

| C-5 | ~45-55 ppm | 46.5 ppm | 46.9 ppm |

| C-10 | ~35-45 ppm | 35.8 ppm | 36.2 ppm |

| C-19 | ~10-15 ppm | 11.3 ppm | 12.1 ppm |

Note: Predicted values for this compound are based on general principles and data from related structures. Data for 5α-Cholestan-3-one and 5α-Cholestane are from publicly available spectral databases. chemicalbook.comchemicalbook.com

The stereochemistry of A-nor-cholestanes can be determined by analyzing NMR data, particularly coupling constants (J-values) and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. mdpi.comyakhak.org The magnitude of the coupling constant between two protons provides information about their dihedral angle, which is crucial for determining their relative orientation.

In the case of this compound, the "5-alpha" designation refers to the stereochemistry at the junction of the A and B rings. This specific configuration influences the chemical shifts of nearby protons and carbons, which can be confirmed by detailed NMR analysis. yakhak.org For example, the chemical shift and multiplicity of the C-5 proton are indicative of its stereochemical environment. yakhak.org

1D and 2D NMR Techniques for A-Nor-Cholestane Structure Assignment

Mass Spectrometry (MS) Applications in Structure Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. researchgate.netmdpi.com For this compound, with a molecular formula of C₂₆H₄₄O, the expected exact mass would be calculated and compared to the experimentally determined value to confirm its composition. nih.gov For example, a related A-nor steroid, 3β-(butyryloxymethyl)-A-nor-5α-cholestane, was found to have a molecular formula of C₃₁H₅₄O₂ based on HRESI-MS analysis. researchgate.net

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides valuable information about the molecule's structure. libretexts.orgjeeng.net For cholestane-based steroids, common fragmentation patterns involve cleavages within the steroid ring system and the loss of the side chain. researchgate.net

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |

|---|---|

| 372 | Molecular Ion [M]⁺ |

| 357 | Loss of a methyl group ([M-CH₃]⁺) |

| 259 | Cleavage of the side chain |

| Various | Fragments characteristic of the A-nor steroid nucleus |

Note: This table represents a generalized prediction of fragmentation based on the principles of mass spectrometry and data from similar steroid structures. massbank.eu

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. This band is typically observed in the region of 1700-1750 cm⁻¹. The exact position of this band can provide further clues about the ring size; ketones in five-membered rings generally absorb at a higher frequency than those in six-membered rings. For instance, IR analysis of 3β-(butyryloxymethyl)-A-nor-5α-cholestane showed a characteristic carbonyl stretch at 1734 cm⁻¹. researchgate.net The spectrum would also show characteristic bands for C-H stretching and bending vibrations of the cholestane skeleton.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3β-(butyryloxymethyl)-A-nor-5α-cholestane |

| 5α-Cholestan-3-one |

| 5α-Cholestane |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and absolute stereochemistry.

For cholestane-based steroids, X-ray diffraction analysis yields fundamental parameters that are crucial for understanding their solid-state organization. rsc.org While specific crystal structure data for this compound is not widely reported in public databases, the analysis of closely related cholestane derivatives provides a clear precedent for the expected structural features. The absolute configuration of light-atom molecules like steroids can be confidently determined using advanced diffractometry techniques. rsc.org

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. For this compound, this would confirm the 5α configuration, characterized by the trans-fusion of the A and B rings (had the A-ring been a standard six-membered ring). In this A-nor steroid, it would definitively establish the stereochemistry at all eight chiral centers, including those at positions 5, 10, 13, 14, 17, and 20. nih.gov

The crystallographic data for a related compound, 5alpha-cholestane, reveals a monoclinic crystal system, which is common for steroid compounds. nih.gov The analysis confirms the rigid tetracyclic structure and the specific chair or boat-like conformations of the rings, as well as the orientation of the side chain.

Table 1: Representative Crystallographic Parameters for a Cholestane Derivative (Note: This table is representative of a typical cholestane derivative, as specific data for this compound is not publicly available.)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁ | |

| a (Å) | 10.2 - 12.5 | nih.gov |

| b (Å) | 7.6 - 9.1 | nih.gov |

| c (Å) | 19.8 - 21.3 | nih.gov |

| β (°) | 90.1 - 94.1 | nih.gov |

| Volume (ų) | ~1600-1800 | nih.gov |

| Z (molecules/cell) | 2 |

Chiroptical Methods for Stereochemical Analysis

Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable tools for investigating the stereochemistry of chiral molecules in solution, particularly ketones. libretexts.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. leidenuniv.nl For steroidal ketones like this compound, the carbonyl group (C=O) at the C-2 position acts as a chromophore, giving rise to a characteristic electronic transition (n→π*) around 300 nm. libretexts.org

The interaction of this chromophore with the asymmetric environment of the steroid nucleus results in a "Cotton effect," which is observed as a distinct peak-and-trough pattern in an ORD curve or a positive or negative band in a CD spectrum. libretexts.org The sign and magnitude of this Cotton effect are exquisitely sensitive to the local stereochemical environment of the carbonyl group.

The Octant Rule is an empirical rule that allows for the prediction of the sign of the Cotton effect for cyclic ketones based on the spatial arrangement of substituents in the three-dimensional space surrounding the carbonyl group. researchgate.net The space is divided into eight regions, or octants, by three perpendicular planes intersecting at the oxygen atom of the carbonyl group. Substituents lying in certain octants make a positive contribution to the Cotton effect, while those in other octants make a negative contribution.

Table 2: Predicted Chiroptical Data for this compound (Note: Values are predicted based on the Octant Rule and data from related 2-oxo steroids.)

| Technique | Parameter | Predicted Value | Significance | Reference |

| Circular Dichroism (CD) | Wavelength (λ_max) | ~295-305 nm | Corresponds to the n→π* electronic transition of the C-2 ketone. | libretexts.org |

| Cotton Effect Sign | Positive (+) | Confirms the absolute stereochemistry based on the Octant Rule. | researchgate.net | |

| Molar Ellipticity (Δε) | Positive value | Magnitude reflects the conformational rigidity and nature of substituents. | researchgate.net | |

| Optical Rotatory Dispersion (ORD) | Cotton Effect | Positive | Characterized by a peak at a longer wavelength and a trough at a shorter wavelength. | libretexts.org |

| Peak Wavelength | ~305-315 nm | Corresponds to the positive extremum of the Cotton effect. | cnr.it | |

| Trough Wavelength | ~280-290 nm | Corresponds to the negative extremum of the Cotton effect. | cnr.it |

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for determining the optimized molecular geometry and electronic properties of steroid molecules. digitellinc.com These methods solve approximations of the Schrödinger equation to find the lowest energy state of the molecule, which corresponds to its most stable structure. For steroid derivatives, basis sets such as 6-31G* are commonly employed to achieve a balance between computational cost and accuracy. researchgate.netnih.gov

These calculations yield important parameters that describe the molecule's electronic character. The localization of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity, as these orbitals are primarily involved in chemical reactions. nih.gov The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Calculated Molecular Properties of A-Nor-5alpha-cholestan-2-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₄₄O | nih.gov |

| Molecular Weight | 372.6 g/mol | nih.gov |

| Exact Mass | 372.339216023 Da | nih.gov |

| XLogP3-AA | 8.6 | nih.gov |

| Polar Surface Area | 17.1 Ų | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

This interactive table provides key molecular descriptors for this compound, computed through cheminformatics software.

Conformational Analysis of the this compound Skeleton

While the tetracyclic core of steroids is generally rigid, some flexibility exists, particularly in the side chain. Computational methods, often used in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, can model the different possible conformations and their relative energies. researchgate.net For related 5,10-secosteroids, which also feature modified ring structures, analysis has shown that the molecule can exist in multiple conformations in solution, with the major conformation often corresponding to that found in the solid state. researchgate.net Understanding the preferred conformation of the this compound skeleton is essential for predicting how it will interact with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using force fields like CHARMM or AMBER to define the interactions between atoms. researchgate.net

For a molecule like this compound, MD simulations can reveal:

The flexibility of the cholestane (B1235564) side chain.

The stability of different conformations of the A-ring.

How the molecule interacts with its environment, such as a solvent or a lipid bilayer. researchgate.netnih.gov

Studies on related cholesterol analogs in model membranes have used MD simulations to understand how these molecules pack and order themselves within a lipid environment, which is crucial for their biological roles. researchgate.netnih.gov Such simulations could predict how this compound might orient itself within a cell membrane, providing insights into its potential mechanisms of action.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico tools can predict the chemical reactivity and selectivity of a molecule, guiding synthetic efforts and helping to understand its metabolic fate. imrpress.com The electronic properties derived from DFT calculations, such as electrostatic potential maps and frontier orbital densities, highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), indicating likely sites for chemical attack. nih.gov

Furthermore, specialized software can predict potential biological activities or metabolic transformations. The Prediction of Activity Spectra for Substances (PASS) method, for instance, estimates a wide range of biological activities based on the structure of a compound. researchgate.net Other platforms, like BioTransformer, use knowledge-based and machine-learning approaches to predict the plausible biotransformation pathways of a molecule by metabolic enzymes, such as those in the human gut. imrpress.com These predictive models are valuable for hypothesizing the function and metabolic stability of novel compounds like this compound.

Cheminformatics Approaches for A-Nor-Steroid Classification and Analysis

Cheminformatics applies computational and informational science techniques to solve problems in chemistry. wikipedia.org A key application is the classification of molecules into groups based on their structural or physicochemical properties. For large families of compounds like steroids, cheminformatics can identify relationships between structure and function. chemrxiv.org

A-nor-steroids can be classified and analyzed using various methods:

Molecular Fingerprints: These are bit-strings that encode the structural features of a molecule. They can be used to quantify the similarity between different steroids. nih.gov

Machine Learning: Algorithms such as random forests or k-nearest neighbors (kNN) can be trained on datasets of known steroids to build models that classify new compounds. nih.gov For example, a model could be developed to distinguish A-nor-steroids from other steroid classes based on their structural descriptors.

Quantitative Structure-Activity Relationship (QSAR): This approach builds a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org

Studies have successfully used these tools to show that simple topological and physicochemical properties of steroids are closely related to their biological roles and biosynthetic origins. chemrxiv.org Applying these methods to A-nor-steroids would enable large-scale analysis and comparison, helping to place this compound within the broader chemical space of natural and synthetic steroids.

Table 2: Cheminformatics Methods for Steroid Analysis

| Method | Description | Application |

|---|---|---|

| Molecular Descriptors | Calculation of physicochemical and topological properties (e.g., molecular weight, polarity, shape). | Characterizing and comparing steroids based on fundamental properties. chemrxiv.org |

| Fingerprint Analysis | Generation of unique structural fingerprints for each molecule. | Used for similarity searching and as input for machine learning models. nih.gov |

| Machine Learning | Use of algorithms (e.g., Random Forest, kNN) to build predictive classification models. | Classifying steroids into functional or structural groups (e.g., A-nor-steroids vs. other classes). nih.gov |

| QSAR | Developing models that correlate structural features with biological activity. | Predicting the activity of new steroid derivatives. wikipedia.org |

This interactive table summarizes key cheminformatics techniques applicable to the classification and analysis of A-nor-steroids.

Structure Activity Relationship Sar Studies of A nor 5alpha Cholestan 2 One Analogues

General Principles of SAR in Steroid Chemistry

The biological activity of a steroid is intrinsically linked to its structural and stereochemical features. The core tetracyclic system, known as the cyclopentanoperhydrophenanthrene nucleus, provides a rigid framework. uomustansiriyah.edu.iq Minor chemical alterations to this structure can lead to significant changes in biological properties. scribd.com

Key principles governing steroid SAR include:

Functional Group Identity and Position: The type and location of functional groups (e.g., hydroxyl, ketone) are paramount. For instance, a 3-hydroxyl group and a 17-hydroxyl group are often crucial for estrogenic and androgenic activities, respectively. uomustansiriyah.edu.iqnih.gov

Ring Unsaturation: The presence and position of double bonds within the rings can affect the planarity and electronic properties of the molecule, influencing receptor binding. uomustansiriyah.edu.iqnih.gov

Substituent Effects: Adding substituents like methyl or fluoro groups can alter metabolic stability, potency, and the ratio of different biological activities (e.g., anabolic vs. androgenic). uomustansiriyah.edu.iqwikipedia.org

These principles are established by comparing the biological activities of a series of structurally related compounds, allowing for the development of a pharmacophore model that defines the essential features for a specific biological effect. conicet.gov.ar

Stereochemical Effects on Biological Activity Profiles

Stereochemistry is a cornerstone of steroid SAR, as subtle changes in the 3D arrangement of atoms can lead to drastic differences in biological response. nih.gov

The orientation of substituents, denoted as α (pointing below the plane of the ring) or β (pointing above), is also vital. For example, a 17β-hydroxyl group is a key feature for the growth-promoting activity of androstanes, while the corresponding 17-keto compounds are inactive. nih.gov Similarly, the 3α-hydroxyl group is essential for the activity of many neurosteroids, and its epimerization to the 3β-position can significantly reduce or abolish activity. acs.org

Table 2: Impact of Stereochemistry on Biological Activity

| Stereochemical Feature | Example | Consequence for Biological Activity |

| A/B Ring Fusion | 5α (trans) vs. 5β (cis) | 5α often leads to a planar molecule required for many hormonal activities. 5β results in a bent shape. acs.orgcore.ac.uk |

| C-3 Substituent | 3α-OH vs. 3β-OH | In neurosteroids, the 3α-OH is often essential, while the 3β-epimer is less active. acs.org |

| C-17 Substituent | 17β-OH vs. 17-Keto | The 17β-hydroxyl is critical for the androgenic activity of androstanes. nih.gov |

This table highlights key stereochemical features and their general impact on the biological profiles of steroid analogues.

Correlation of Side Chain Modifications with Bioactivity

For steroids like cholestane (B1235564) derivatives, the aliphatic side chain at the C-17 position plays a significant role in determining biological activity. Modifications to this side chain can influence the molecule's interaction with enzymes and receptors, as well as its metabolic fate.

Research on various steroidal compounds has shown that the length, branching, and functionalization of the C-17 side chain are critical variables. For instance, in studies of cytotoxic hydroximinosteroids, a cholestane-type side chain at C-17 exhibited stronger cytotoxicity against several cancer cell lines compared to other side chain variants like sitostane or gorgostane (B1234944) types. vjs.ac.vn This suggests that the specific length and structure of the cholestane side chain are optimal for interaction with the cellular targets responsible for cytotoxicity.

Furthermore, studies on brassinosteroids, a class of plant hormones, have demonstrated that the stereochemistry and hydroxylation pattern of the side chain are essential for high biological activity. researchgate.net Even minor changes, such as the epimerization of a hydroxyl group on the side chain, can lead to a significant loss of activity. scielo.br These findings underscore that the side chain is not merely a passive appendage but an active participant in molecular recognition. nih.gov

Computational SAR Approaches (QSAR, Molecular Docking)

Computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for elucidating the SAR of steroid analogues, including complex structures like A-Nor-5alpha-cholestan-2-one. nih.gov

QSAR studies aim to build statistical models that correlate the physicochemical properties or structural features of a series of compounds with their biological activities. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized analogues. nih.gov For steroids, descriptors might include molecular shape, electronic properties (like electrostatic potential), and hydrophobicity. journal-of-agroalimentary.ro 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, guiding further drug design. frontiersin.org

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (the steroid) when bound to a target protein (a receptor or enzyme). mdpi.com This method helps to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. By docking a series of A-nor-cholestane analogues into a target's active site, researchers can rationalize observed SAR trends and predict the binding affinity of novel compounds. journal-of-agroalimentary.roresearchgate.net For example, docking could reveal how the contracted A-ring of this compound fits into a binding pocket and how the C-2 ketone might form a crucial hydrogen bond with an amino acid residue.

These computational approaches are particularly valuable when experimental data is limited or when exploring a large number of potential modifications, allowing for a more rational and efficient approach to designing new bioactive steroids. frontiersin.org

Ligand-Receptor Interaction Modeling

Computational modeling plays a pivotal role in understanding how this compound analogues interact with protein receptors at a molecular level. These techniques allow researchers to visualize binding modes, identify key interacting amino acid residues, and rationalize the observed biological activities.

Detailed molecular docking and molecular dynamics (MD) simulations have been employed to study the interaction of cholestane derivatives with various proteins. For instance, the docking of a cholestane analogue, specifically Cholestane-3,5-diol 5-acetate (3beta,5alpha), with the main protease (Mpro) of SARS-CoV-2 revealed a binding energy of -6.5 kcal/mol. chemmethod.comchemmethod.com The stability of this interaction was attributed to the formation of conventional hydrogen bonds with amino acid residues SER144, LEU141, and CYS145, as well as alkyl and pi-alkyl interactions with HIS163 and PRO168. chemmethod.comchemmethod.com Van der Waals forces with several other residues, including GLY143, MET49, and HIS41, further stabilized the ligand-receptor complex. chemmethod.comchemmethod.com

In another study focusing on acetylcholinesterase (AChE), computational analysis of 2β, 3α-dihydroxy-5α-cholestan-6-one and its disulfated analogue was performed to understand their different inhibitory activities. acs.org Molecular dynamics simulations showed that while both compounds could fit into the binding site, the stability and nature of the interactions differed, explaining the higher activity of the disulfated compound. acs.org These studies underscore the power of computational methods to dissect the subtle yet critical differences in ligand-receptor interactions that arise from minor structural modifications. acs.org

Methodologies such as the full-automatic modeling system (FAMS) and three-dimensional quantitative structure-activity relationship (3-D QSAR) analysis, like comparative molecular field analysis (CoMFA), have also been applied to related steroid structures to examine the contribution of steric and electrostatic effects to ligand-receptor binding. researchgate.net These approaches quantitatively correlate the structural features of a series of compounds with their biological activity, providing predictive models for designing new, more potent analogues. researchgate.net The integrity of the complete steroidal ring system is often crucial for receptor binding, as demonstrated by a B-ring seco analog of a cholestanol (B8816890) derivative which was found to be inactive, highlighting the importance of the rigid A-B-C-D ring structure for interacting with its putative receptor. nih.gov

Table 1: Ligand-Receptor Interaction Modeling of Cholestane Analogues

| Analogue | Target Protein | Modeling Technique | Key Findings | Reference |

|---|---|---|---|---|

| Cholestane-3,5-diol 5-acetate (3beta,5alpha) | SARS-CoV-2 Mpro | Molecular Docking, Molecular Dynamics | Binding energy of -6.5 kcal/mol; H-bonds with SER144, LEU141, CYS145. | chemmethod.comchemmethod.com |

| 2β, 3α-dihydroxy-5α-cholestan-6-one disulfate | Acetylcholinesterase (AChE) | Molecular Docking, Molecular Dynamics | Identified as a peripheral anionic site (PAS) binding inhibitor. | acs.org |

| Ecdysteroids (related structures) | Ecdysteroid Receptor | FAMS, 3-D QSAR (CoMFA) | Binding potency correlated with the number of hydrogen bonds. | researchgate.net |

Prediction of Binding Affinities to Steroid-Binding Proteins

The binding affinity of this compound analogues to steroid-binding proteins, such as human serum albumin (HSA) and specific hormone receptors, is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Computational and experimental methods are used to predict and measure these affinities.

A study on the interaction of 3β,6β-diacetoxy-5α-cholestan-5-ol, a cholestane derivative, with HSA provides a template for understanding how these molecules bind to transport proteins. mdpi.com Fluorescence spectral methods combined with molecular docking were used to investigate the binding. The results indicated a significant binding affinity for HSA, with a binding affinity (Ka) of 3.18 × 10^4 mol−1. mdpi.com The interaction was found to be thermodynamically favorable, with a Gibbs free energy change (ΔG) of -9.86 kcal mol−1 at 298 K, and was driven by a static quenching mechanism. mdpi.com Molecular docking studies further elucidated the binding, showing the highest binding energy at site III of HSA with a score of -8.6 kcal/mol, and identified key amino acids involved in non-bonding interactions. mdpi.com

Similarly, the binding of various oxysterols to the microsomal antiestrogen (B12405530) binding site (AEBS) has been investigated. pnas.org A positive correlation was established between the ligands' affinity for the AEBS and their potency to inhibit the enzyme cholesterol-5,6-epoxide hydrolase (ChEH), demonstrating that binding affinity directly translates to functional activity. pnas.org For example, 5α-cholestan-3β-ol-6-one was identified as a ligand for AEBS. pnas.org

The inhibitory concentration (IC50) is another measure used to quantify binding affinity and functional effect. For instance, different isomers of a castasterone/ponasterone A hybrid compound, which share the cholestane skeleton, exhibited vastly different binding activities to the ecdysteroid receptor. The (22R)-isomer had an IC50 of 0.30 µM, making it approximately 100 times more potent than the (22S)-isomer (IC50 = 38.9 µM), underscoring the high stereospecificity of receptor binding. researchgate.net

Table 2: Predicted and Measured Binding Affinities of Cholestane Analogues

| Analogue | Target Protein/Cell | Parameter | Value | Reference |

|---|---|---|---|---|

| 3β,6β-diacetoxy-5α-cholestan-5-ol | Human Serum Albumin (HSA) | Binding Affinity (Ka) | 3.18 × 10^4 mol−1 | mdpi.com |

| 3β,6β-diacetoxy-5α-cholestan-5-ol | Human Serum Albumin (HSA) | Binding Energy (Site III) | -8.6 kcal/mol | mdpi.com |

| (22R)-2α,3α,20,22-tetrahydroxy-5α-cholestan-6-one | Kc insect cells | IC50 | 0.30 µM | researchgate.net |

| (22S)-2α,3α,20,22-tetrahydroxy-5α-cholestan-6-one | Kc insect cells | IC50 | 38.9 µM | researchgate.net |

| 2β, 3α-dihydroxy-5α-cholestan-6-one disulfate | Acetylcholinesterase (AChE) | IC50 | 14.59 ± 0.88 μM | acs.org |

Advanced Analytical Techniques for A nor Cholestane Research

Chromatographic Separations

Chromatography is the cornerstone of steroid analysis, providing the necessary separation power to resolve complex mixtures. The choice of chromatographic technique is dictated by the analyte's properties—such as volatility and polarity—and the research objective, whether it be identification, quantification, or isolation.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like many steroids. thermofisher.com For A-Nor-steroids, which may require chemical modification to increase their volatility, GC-MS offers high chromatographic resolution and definitive structural identification through mass spectral fragmentation patterns. nih.gov The coupling of GC with a mass spectrometer allows for both the separation of complex mixtures and the identification of unknown peaks. thermofisher.com

The analysis begins in the gas chromatograph, where a vaporized sample is separated into its components within a capillary column. thermofisher.com These separated components then enter the mass spectrometer to be ionized, fragmented, and detected based on their mass-to-charge ratio. thermofisher.com For steroid analysis, electron ionization (EI) is a commonly used ionization technique. researchgate.net High-resolution capillary columns are crucial for separating structurally similar steroids. restek.com Advanced methods like comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) can further enhance peak capacity and resolution, which is vital for analyzing complex biological samples. gcms.cz

Table 1: Typical GC-MS Parameters for Steroid Analysis

| Parameter | Description | Typical Setting/Value | Source |

|---|---|---|---|

| Column | A capillary column with a specific stationary phase. | Rxi-1ms or similar, 15-30 m length, 0.25 µm film thickness. | restek.com |

| Carrier Gas | An inert gas that moves the sample through the column. | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). | sci-hub.se |

| Injection Mode | Method of introducing the sample into the GC. | Splitless injection at high temperature (e.g., 280°C). | sci-hub.se |

| Oven Program | A temperature gradient to elute compounds. | Ramped from a low temperature (e.g., 110°C) to a high temperature (e.g., 325°C). | sci-hub.se |

| Ionization Mode | Method used to ionize the compounds in the MS source. | Electron Ionization (EI) at 70 eV or Low Energy EI (e.g., 18 eV). | researchgate.netsci-hub.se |

| Mass Analyzer | Separates ions based on mass-to-charge ratio. | Quadrupole, Ion Trap, or Time-of-Flight (TOF). | nih.govgcms.cz |

| Acquisition Mode | How mass spectral data is collected. | Full Scan for unknowns or Selected Ion Monitoring (SIM) for targeted quantification. | thermofisher.com |

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in steroid analysis, particularly for compounds that are not readily volatilized, including intact steroid conjugates. nih.govresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. ijpsjournal.com For A-Nor-cholestanes, LC-MS avoids the need for the derivatization often required for GC-MS, simplifying sample preparation. researchgate.net

LC-MS/MS, or tandem mass spectrometry, is a hyphenated technique that offers enhanced specificity and sensitivity, making it a reference standard for steroid measurement. researchgate.net This method is crucial for quantifying low-level analytes in complex matrices by minimizing interferences. nih.gov Common ionization interfaces like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are used to generate ions from the liquid phase before they enter the mass spectrometer. researchgate.net While ESI can be challenging for sterols with low proton affinity, APCI is often more suitable for the direct analysis of these compounds without derivatization. researchgate.net

Table 2: Comparison of GC-MS and LC-MS for A-Nor-Steroid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Source |

|---|---|---|---|

| Principle | Separates volatile/semi-volatile compounds in the gas phase. | Separates compounds in the liquid phase based on interactions with stationary phase. | thermofisher.comresearchgate.net |

| Sample Volatility | Requires analytes to be volatile and thermally stable. | Suitable for non-volatile and thermally labile compounds. | thermofisher.comresearchgate.net |

| Derivatization | Often necessary to increase volatility and improve peak shape. | Generally not required, allowing analysis of intact molecules. | nih.govresearchgate.net |

| Separation Power | Excellent resolution, especially with long capillary columns or 2D-GC. | High efficiency, particularly with modern UHPLC columns. | gcms.czresearchgate.net |

| Primary Application | Comprehensive steroid profiling (steroidomics), discovery of new metabolites. | Targeted quantitative analysis, analysis of conjugated steroids. | nih.govnih.gov |

| Common Ionization | Electron Ionization (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | nih.govresearchgate.net |

High-performance liquid chromatography (HPLC) is a fundamental technique used to separate, identify, and quantify components in a mixture. wikipedia.org In the context of A-Nor-cholestane research, HPLC is particularly valuable for the purification and isolation of specific compounds like A-Nor-5alpha-cholestan-2-one from synthetic reaction mixtures or complex natural extracts. researchgate.net The technique relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. advancechemjournal.com The separation is based on the differential interactions of each component with the stationary phase. advancechemjournal.com

Reversed-phase HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode used for steroid separation. advancechemjournal.comgoogle.com By using a gradient elution, where the composition of the mobile phase is changed over time, a wide range of steroids with varying polarities can be resolved in a single run. researchgate.net Preparative HPLC, which uses larger columns, can be employed to isolate sufficient quantities of a purified A-Nor-cholestane for use as an analytical standard or for further structural elucidation studies. google.com

Table 3: HPLC Parameters for Steroid Purification and Analysis

| Parameter | Description | Typical Setting/Value | Source |

|---|---|---|---|

| Mode | The principle of separation. | Reversed-Phase or Normal-Phase. | wikipedia.orgadvancechemjournal.com |

| Stationary Phase | The solid packing material in the column. | C18 (for reversed-phase), Silica (for normal-phase). | wikipedia.orggoogle.com |

| Mobile Phase | The solvent that moves the sample through the column. | Acetonitrile/Water or Methanol (B129727)/Water gradients. | researchgate.net |

| Detection | The method used to detect eluting compounds. | Ultraviolet (UV) absorption. | researchgate.net |

| Application | The primary goal of the analysis. | Purity assessment, preparative isolation for standards. | google.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Hyphenated Techniques

Qualitative and Quantitative Research Methods for A-Nor-Cholestanes in Complex Matrices

The analysis of A-Nor-cholestanes like this compound in complex matrices involves both qualitative and quantitative approaches.

Qualitative analysis aims to identify the presence of the compound. In mass spectrometry-based methods like GC-MS and LC-MS, identification is typically confirmed by comparing two key parameters against an authentic reference standard:

Retention Time: The time it takes for the compound to elute from the chromatography column. thermofisher.com

Mass Spectrum: The unique fragmentation pattern of the molecule (in GC-MS) or its specific precursor and product ions (in LC-MS/MS). thermofisher.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further increasing confidence in the identification of unknown metabolites or trace contaminants.

Quantitative analysis focuses on determining the precise concentration of the compound in the sample. This is crucial for understanding metabolic pathways or assessing purity. Key elements of quantitative analysis include:

Internal Standards: A known amount of a structurally similar compound (ideally a stable isotope-labeled version of the analyte) is added to the sample at the beginning of the preparation process. aocs.orgnih.gov This standard helps to correct for variations in sample extraction, derivatization yield, and instrument response, thereby improving accuracy and reproducibility. nih.gov

Calibration Curves: A series of standard solutions with known concentrations are analyzed to create a calibration curve, which plots the instrument response against concentration. gcms.cz The concentration of the analyte in an unknown sample is then determined by interpolating its response on this curve.

Targeted Acquisition Modes: To achieve the highest sensitivity and specificity for quantification, mass spectrometers are often operated in targeted modes like selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS. thermofisher.comdshs-koeln.de These modes focus the instrument on detecting only specific mass-to-charge ratios characteristic of the target analyte, filtering out background noise from the matrix. dshs-koeln.de

Table 5: Comparison of Qualitative and Quantitative Methods

| Aspect | Qualitative Research | Quantitative Research | Source |

|---|---|---|---|

| Primary Goal | Identification (Is the compound present?) | Measurement (How much is present?) | thermofisher.comchromatographyonline.com |

| Key Parameters | Retention time, mass spectrum matching. | Peak area/height ratio relative to an internal standard. | thermofisher.comaocs.org |

| Requirement | An authentic reference standard is ideal for confirmation. | A calibration curve and an internal standard are essential for accuracy. | nih.govgcms.cz |

| MS Acquisition Mode | Full Scan (to capture all ions). | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). | thermofisher.comdshs-koeln.de |

| Outcome | Confirmed presence or absence of the analyte. | A precise concentration of the analyte (e.g., in ng/mL). | gcms.cz |

Occurrence, Isolation, and Biosynthetic Pathways of A nor Cholestanes

Natural Occurrence of A-Nor-Cholestanes

A-nor-cholestanes, though less common than their parent steroids, have been identified in a variety of natural environments, from the depths of the oceans to terrestrial ecosystems and even within geological records. nih.govresearchgate.net

Marine Organisms (Sponges, Soft Corals) as Sources

Marine invertebrates, particularly sponges, are prolific producers of a vast array of secondary metabolites, including A-nor-steroids. researchgate.netmdpi.com Sponges of the genus Axinella are notable sources. For instance, the marine sponge Axinella carteri collected from the Bay of Bengal was found to contain A-Nor-5alpha-cholestan-2-one. mdpi.com Similarly, various A-nor-steroids have been isolated from sponges like Agelas mauritiana, Clathria major, Darwinella australiensis, Didiscus aceratus, Haliclona sp., and Teichaxinella labirintica from the waters of Western Australia. researchgate.net The sponge Teichaxinella morchella (now known as Axinella corrugata) from the Caribbean has also yielded several A-nor-5α-cholestane derivatives. vliz.be Sponges of the genus Clathria have also been identified as a source of A-nor-steroids. researchgate.netresearchgate.net

It is important to note that while these compounds are isolated from sponges, the true biosynthetic origins may lie with symbiotic microorganisms such as bacteria, fungal endophytes, and microalgae that inhabit the sponge tissues. mdpi.com

Terrestrial Plants and Fungi as Sources

The occurrence of A-nor-steroids is not limited to the marine environment. They have also been identified in terrestrial plants and fungi, although they are considered less common in these sources compared to other classes of steroids. nih.govresearchgate.net Research into plant and fungal metabolites has revealed the presence of these structurally modified steroids, suggesting that the biochemical pathways for A-ring contraction are not exclusive to marine organisms. nih.gov For example, some nortriterpenes have been isolated from the roots of certain plants. nih.gov

Sedimentary and Geological Sources

Interestingly, A-nor-steroids have been discovered in geological formations, providing a window into ancient biological processes. 3-Hydroxymethyl-A-nor cholestane (B1235564) was identified in extracts of Cretaceous black shales dating back approximately 115 million years. nih.gov The presence of these compounds in ancient sediments and crude oils suggests that they are stable over geological timescales and can serve as molecular fossils, or biomarkers. researchgate.netsciencemediacentre.es For instance, 24-norcholestane is used as a biomarker to help determine the age of sediments and petroleum. wikipedia.org The discovery of A-nor-steroids in such contexts hints at their production by organisms in past geological eras, with the compounds being preserved in the rock record. sciencemediacentre.es

Isolation and Purification Techniques from Natural Sources

The extraction and purification of A-nor-cholestanes from their natural sources are critical steps for their structural elucidation and biological evaluation. The process typically begins with the collection of the source organism, such as a marine sponge, which is then often stored in a solvent like methanol (B129727) to preserve the chemical constituents. scispace.com

The general workflow for isolating these compounds involves several chromatographic techniques. Initially, a crude extract is obtained by solvent extraction of the biological material. scispace.com This crude extract is a complex mixture of various compounds. To separate the A-nor-steroids, the extract is subjected to fractionation using different solvents of varying polarity. scispace.com

Column chromatography is a fundamental technique used for the separation of these compounds. Silica gel is a common stationary phase, and the mobile phase typically consists of a gradient of solvents, such as n-hexane and ethyl acetate, with increasing polarity. researchgate.netscispace.com This allows for the separation of compounds based on their affinity for the stationary and mobile phases. Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the desired compounds. scispace.com

For further purification, High-Performance Liquid Chromatography (HPLC) is often employed. scispace.com This technique offers higher resolution and is used to isolate pure compounds from the fractions obtained through column chromatography. Reverse-phase columns, such as ODS (octadecylsilane), are frequently used with solvents like methanol as the mobile phase. scispace.com

The final step in the process is the structural determination of the isolated compounds. This is achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) and Mass Spectrometry (MS). researchgate.netresearchgate.net These techniques provide detailed information about the molecular structure, allowing for the precise identification of the A-nor-cholestane derivatives.

Table 1: Examples of Isolated A-Nor-Cholestanes and their Sources

| Compound Name | Source Organism | Location of Source |

| This compound | Axinella carteri (Marine Sponge) | Bay of Bengal mdpi.com |

| 3β-(butyryloxymethyl)-A-nor-5α-cholestane | Clathria sp. (Marine Sponge) | Southeast Sulawesi, Indonesia researchgate.netresearchgate.net |

| 3-Hydroxymethyl-A-nor cholestane | Cretaceous black shales | Not specified nih.gov |

| Various A-nor-5α-cholestane derivatives | Teichaxinella morchella (Axinella corrugata) (Marine Sponge) | Puerto Morelos, Quintana Roo vliz.be |

Proposed Biosynthetic Pathways of A-Nor-Steroids

The biosynthesis of steroids in most organisms, from plants to animals, generally follows a well-established pathway starting from acetyl-CoA, leading to the formation of squalene, and then cyclization to form a sterol precursor like lanosterol (B1674476) or cycloartenol. britannica.comlibretexts.org The formation of A-nor-steroids, however, requires a significant structural modification – the contraction of the A-ring.

Enzymatic Pathways Leading to A-Ring Contraction in Nature

While the precise enzymatic machinery responsible for the A-ring contraction in the biosynthesis of A-nor-cholestanes in all producer organisms is not fully elucidated, research into steroid metabolism in various organisms provides plausible mechanisms. The process likely involves a series of enzymatic reactions that lead to the excision of a carbon atom from the A-ring.

Steroid-modifying enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, are known to play a crucial role in the structural diversification of steroids. nih.gov These enzymes can catalyze a wide range of reactions, including hydroxylations, oxidations, and bond cleavages. nih.gov It is hypothesized that a sequence of such enzymatic reactions could lead to the opening of the A-ring, followed by the removal of a carbon atom and subsequent re-closure to form the contracted five-membered A-ring characteristic of A-nor-steroids.

For instance, in some bacteria, the degradation of steroids involves ring cleavage. rsc.org While this is a catabolic process, the enzymatic principles could be analogous to the biosynthetic modification leading to A-nor-steroids. The process might be initiated by the hydroxylation of the A-ring, followed by further oxidation to a ketone. An enzymatic Baeyer-Villiger oxidation could then insert an oxygen atom into the ring, forming a lactone. Subsequent hydrolysis and decarboxylation would lead to the loss of a carbon atom, and a final enzymatic step could facilitate the re-cyclization to form the A-nor-steroid skeleton.

Recent studies on enzymatic cascade reactions in biosynthesis have revealed complex rearrangements, including ring contractions, catalyzed by enzymes like iron-dependent oxygenases. nih.gov These enzymes can initiate skeletal rearrangements through radical-mediated processes. nih.gov Such enzymatic cascades provide a framework for understanding how the intricate transformation from a standard steroid nucleus to an A-nor-steroid could occur in nature. The exact enzymes and intermediates in the biosynthesis of this compound and related compounds remain an active area of research.

Microorganism-Mediated Steroid Transformations

The transformation of steroids by microorganisms represents a significant biochemical process with implications in environmental science and biotechnology. mdpi.comcdnsciencepub.com Bacteria and fungi have evolved sophisticated enzymatic systems to utilize steroids, such as cholesterol, as sources of carbon and energy. mdpi.comrug.nl These microbial pathways are capable of a wide array of structural modifications, including side-chain degradation, hydroxylation, and, notably, the cleavage of the steroid's polycyclic ring system. nih.govresearchgate.net The formation of A-nor-cholestanes, a class of steroids where the A-ring is contracted from a six-membered to a five-membered ring, is a direct consequence of these complex enzymatic cascades. The compound this compound is a representative member of this class, and its formation can be attributed to specific microorganism-mediated reactions.

The microbial catabolism of cholesterol is a widespread capability among various genera, particularly within the phylum Actinobacteria, which includes organisms like Rhodococcus, Mycobacterium, and Gordonia. mdpi.comcdnsciencepub.com Studies on Rhodococcus jostii RHA1 and Mycobacterium tuberculosis have been pivotal in elucidating the genetic and biochemical pathways for steroid degradation. cdnsciencepub.comnih.gov This degradation typically initiates with the oxidation of the 3β-hydroxyl group of cholesterol and isomerization to form a cholest-4-en-3-one intermediate. mdpi.com This 3-keto group is a critical substrate for subsequent enzymatic action leading to the opening of the A-ring.

The key enzymatic reaction leading to the formation of A-nor steroids is the Baeyer-Villiger oxidation, catalyzed by a class of flavin-dependent enzymes known as Baeyer-Villiger monooxygenases (BVMOs). researchgate.netukessays.com The first report of microbial BVMO activity on steroids dates back to 1948. rug.nlresearchgate.net These enzymes catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, converting cyclic ketones into lactones. researchgate.netukessays.com This reaction is fundamental to the cleavage of the steroid A-ring.

Research has demonstrated the ability of microbial BVMOs to specifically target the A-ring of steroidal ketones. For example, a BVMO isolated from a Pseudomonas species was observed to oxidize the C-3 ketone on ring-A of 3-ketosteroids. ukessays.com Similarly, the fungus Glomerella fusarioides employs a Baeyer-Villiger oxidation to attack the A-ring of the triterpenoid (B12794562) eburicoic acid, forming a lactone intermediate that precedes ring cleavage. ukessays.com More recent work with Streptomyces olivaceus has also utilized microbial-catalyzed Baeyer-Villiger oxidation for the cleavage of the A-ring in triterpenoids. acs.org

Based on these established microbial capabilities, the biosynthetic pathway for this compound from a cholesterol precursor can be proposed:

Initial Oxidation: A microorganism takes up cholesterol. Enzymes such as cholesterol oxidase and 3β-hydroxysteroid dehydrogenase/isomerase convert cholesterol to 5alpha-cholestan-3-one (B1202042).

Baeyer-Villiger Oxidation: A microbial Baeyer-Villiger monooxygenase (BVMO) acts on the 3-oxo group of the 5alpha-cholestan-3-one intermediate. The enzyme inserts an oxygen atom between C-2 and C-3, forming a seven-membered A-homo-lactone, specifically 3-oxa-A-homo-5alpha-cholestan-2-one.

Lactone Hydrolysis and Recyclization: The lactone intermediate is subsequently hydrolyzed by a lactonase or esterase, opening the ring to form a 2,3-seco-cholestanoic acid derivative. Through subsequent enzymatic steps involving decarboxylation and intramolecular condensation, the molecule is recyclized to form the thermodynamically stable five-membered ring of this compound.

This sequence of reactions highlights the catalytic versatility of microorganisms in modifying complex organic molecules like steroids.

Interactive Data Table 1: Examples of Microorganisms in Steroid Transformation

This table summarizes key microorganisms and their roles in steroid catabolism, particularly focusing on processes relevant to A-ring modification.

| Microorganism | Strain | Key Transformation/Pathway | Relevant Enzymes |

| Rhodococcus jostii | RHA1 | Cholesterol catabolism, A-ring cleavage cdnsciencepub.comasm.orgnih.gov | HsaA, HsaC, KstD, KshA asm.orgnih.gov |

| Mycobacterium tuberculosis | H37Rv | Cholesterol catabolism, A-ring cleavage mdpi.comnih.gov | HsaA, HsaB, HsaC mdpi.com |

| Caenibius tardaugens | - | Progesterone (B1679170) degradation via B-V oxidation asm.org | Baeyer-Villiger monooxygenase (BVMO) asm.org |

| Streptomyces olivaceus | CICC 23628 | A-ring cleavage of triterpenoids acs.org | Baeyer-Villiger monooxygenase (BVMO) acs.org |

| Glomerella fusarioides | - | A-ring cleavage of eburicoic acid ukessays.com | Baeyer-Villiger monooxygenase (BVMO) ukessays.com |

| Pseudomonas sp. | - | Baeyer-Villiger oxidation of 3-ketosteroids ukessays.com | Baeyer-Villiger monooxygenase (BVMO) ukessays.com |

| Comamonas testosteroni | - | Steroid catabolism mdpi.com | TesA1A2, TesB mdpi.com |

Interactive Data Table 2: Key Enzymes in Microbial Steroid A-Ring Catabolism

This table details specific enzymes involved in the initial stages of steroid ring degradation, which are precursors to or directly involved in the formation of A-nor structures.

| Enzyme Name | Abbreviation | Function | Source Organism Example |

| Baeyer-Villiger Monooxygenase | BVMO | Inserts oxygen into C-C bond of a ketone to form a lactone, initiating A-ring cleavage. ukessays.comasm.org | Caenibius tardaugens, Pseudomonas sp. ukessays.comasm.org |

| Cholesterol Oxidase | ChoD | Oxidation of 3β-hydroxyl group of cholesterol. mdpi.com | Rhodococcus ruber, Mycobacterium smegmatis mdpi.com |

| 3-Ketosteroid-9α-hydroxylase | KshA | Hydroxylation at C-9, a key step in A/B ring degradation. nih.gov | Rhodococcus jostii RHA1 nih.gov |

| 3,4-dihydroxy-9,10-seco-androsta-1,3,5(10)-triene-9,17-dione dioxygenase | HsaC | Extradiol dioxygenase that catalyzes meta-cleavage of the dihydroxylated A-ring. mdpi.comasm.org | Rhodococcus jostii RHA1 asm.org |

| 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione hydroxylase | HsaAB | Two-component monooxygenase that hydroxylates the A-ring. mdpi.com | Mycobacterium tuberculosis H37Rv mdpi.com |

Future Research Directions in A nor 5alpha Cholestan 2 One Chemistry

Development of Novel Synthetic Strategies for A-Nor-5alpha-cholestan-2-one Analogues

The synthesis of steroids, particularly those with modified skeletons like A-nor-steroids, remains a challenging endeavor. uva.nl The development of efficient and selective synthetic methods is crucial for creating a diverse library of this compound analogues for biological evaluation. Future research will likely focus on several key areas:

Advanced Catalytic Methods: Recent progress in catalysis, including transition metal catalysis, organocatalysis, and biocatalysis, offers powerful tools for steroid synthesis. nih.govumich.edu These methods can facilitate challenging transformations, such as the installation of quaternary stereocenters and the selective functionalization of the steroid core, with high efficiency and stereoselectivity. nih.gov The application of novel palladium catalysts, for instance, has shown promise in constructing complex ring systems. umich.edu

Flow Chemistry: Continuous flow technology is emerging as a valuable tool in steroid synthesis, offering improved efficiency, safety, and scalability compared to traditional batch processes. uva.nl Its integration with other technologies like photochemistry and biocatalysis could streamline the synthesis of this compound analogues. uva.nl

Innovative Cycloaddition Strategies: The development of novel cycloaddition reactions provides a direct and efficient pathway to complex and strained steroid skeletons, including those with rearranged A/B ring systems found in some abeo-steroids. researchgate.net Such strategies could be adapted for the construction of the A-nor framework.

Targeted Derivatization: Synthetic efforts will also be directed towards the preparation of specific analogues, such as brassinosteroid analogues of the 24-nor-5α-cholane type. mdpi.comresearchgate.net Methods like Upjohn dihydroxylation and Sharpless asymmetric dihydroxylation are employed for the stereoselective introduction of functional groups. mdpi.comresearchgate.net

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Advanced Catalysis | High efficiency, stereoselectivity, access to complex structures. | Transition metal catalysis, organocatalysis, biocatalysis. nih.govumich.edu |

| Flow Chemistry | Improved efficiency, safety, scalability, integration with other technologies. | Continuous flow synthesis, photochemistry, automation. uva.nl |

| Cycloaddition Reactions | Direct access to complex and strained ring systems. | Ru-catalyzed [5+2], Rh-catalyzed [2+2+1] cycloadditions. researchgate.net |

| Derivatization Methods | Introduction of specific functional groups for targeted biological activity. | Dihydroxylation, epoxidation, and ring-opening reactions. mdpi.comresearchgate.net |

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry provides invaluable insights into the relationship between the three-dimensional structure of a molecule and its biological activity. For this compound and its analogues, advanced computational modeling will be instrumental in predicting their properties and guiding the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR analysis is a computational technique used to correlate the structural properties of compounds with their biological activities. nih.gov This method can predict the activity of new A-nor-steroid analogues, helping to prioritize synthetic targets. nih.gov Studies on other steroid families, such as 19-nor-testosterone derivatives, have shown that electronic properties like the HOMO-LUMO energy gap and net atomic charges are significantly related to their biological activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.net For this compound analogues, docking studies can elucidate their interactions with biological targets, providing a rationale for their observed activities and guiding the design of more potent and selective compounds. researchgate.net

Conformational Analysis: The biological activity of a steroid is highly dependent on its three-dimensional shape. Computational methods like molecular mechanics (MM2) and semi-empirical calculations (AM1) can be used to determine the stable conformations of flexible molecules like A-nor-steroids. nih.gov Understanding the conformational preferences of the A-nor-steroid skeleton is crucial for predicting its interaction with biological receptors. nih.govpnas.orgpnas.org

Exploration of Untapped Natural Sources for A-Nor-Cholestanes

Nature, particularly the marine environment, is a rich source of structurally diverse and biologically active steroids. nih.gov The exploration of untapped natural sources is a promising strategy for the discovery of new A-nor-cholestanes with unique properties.

Marine Sponges: Marine sponges are a well-established source of A-nor-steroids. nih.gov Species from genera such as Clathria, Phakellia, Cribrochalina, Axinella, and Stylissa have yielded a variety of A-nor-cholestanes. nih.govmdpi.commarineinfo.orgresearchgate.netunige.it For example, 3β-(hydroxymethyl)-A-nor-5α-cholest-15-ene and clathruhoate have been isolated from a Clathria species. nih.govmarineinfo.orgresearchgate.net The sponge Teichaxinella morchella (now Axinella corrugata) has been found to contain a range of A-nor-5α-cholestanes. mdpi.com

Other Marine Organisms: Besides sponges, other marine organisms may also harbor A-nor-cholestanes. Continued investigation of marine biodiversity, including organisms from extreme or underexplored environments, could lead to the discovery of novel A-nor-steroid structures.

Geological and Environmental Sources: A-nor-steroids are also found in crude oil extracts and marine sediments, indicating their ancient origins. nih.gov While not a direct source for isolation, the study of these geological samples can provide insights into the diversity and distribution of these compounds over geological time.

| Natural Source | Examples of Isolated A-Nor-Cholestanes |

| Marine Sponges (Clathria sp.) | 3β-(hydroxymethyl)-A-nor-5α-cholest-15-ene, clathruhoate. nih.govmarineinfo.orgresearchgate.net |

| Marine Sponges (Phakellia aruensis) | Various A-nor-sterols. nih.gov |

| Marine Sponges (Axinella proliferans) | Several A-nor-sterols. nih.gov |

| Marine Sponges (Stylissa carteri) | Fourteen A-nor-sterols identified as major components. unige.it |

| Marine Sponges (Teichaxinella morchella) | A-nor-patinosterol, A-nor-dinosterol, and other known A-nor-5α-cholestanes. mdpi.com |

Integration of Omics Technologies in A-Nor-Steroid Research (e.g., Lipidomics)

Omics technologies, which allow for the large-scale study of biological molecules, are revolutionizing biomedical research. nih.govhumanspecificresearch.org The integration of these technologies into A-nor-steroid research will provide a more holistic understanding of their biological roles and mechanisms of action.

Lipidomics: As a specialized field focusing on the comprehensive analysis of lipids, lipidomics is particularly relevant to steroid research. ebsco.comnih.gov Steroids, including A-nor-cholestanes, are a class of lipids. ebsco.com Lipidomics can be used to identify and quantify A-nor-steroids and their metabolites in biological samples, helping to elucidate their metabolic pathways and identify potential biomarkers. nih.govahajournals.orgmasseycancercenter.org

Proteomics and Transcriptomics: These technologies can be used to study the effects of A-nor-steroids on protein and gene expression, respectively. nih.gov This can help to identify the cellular pathways and molecular targets that are modulated by these compounds. For example, transcriptomic and epigenomic studies have been used to understand glucocorticoid responses. nih.gov

The combined use of these omics technologies will enable a systems-level understanding of the biology of this compound and its analogues, accelerating the discovery and development of new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.